

# indirect treatment comparison deuruxolitinib approved JAK inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Deuruxolitinib

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## Comparative Efficacy of Approved JAK Inhibitors at 24 Weeks

Treatment & Approved Dose	Key Efficacy Outcome (SALT $\leq 20$ )	Statistical Comparison & Ranking
Deuruxolitinib (8 mg BID)	~41% of patients achieved $\geq 80\%$ scalp hair coverage [1].	<b>Superior</b> to baricitinib 2 mg and 4 mg. <b>Directionally favorable</b> vs. ritlecitinib, but not statistically significant. Ranked <b>first</b> (SUCRA) [2] [3].
Ritlecitinib (50 mg QD)	~23% of patients achieved $\geq 80\%$ scalp hair coverage [1].	Differences with deuruxolitinib were not statistically significant in the primary analysis [2].
Baricitinib (4 mg QD)	~35-40% of patients achieved $\geq 80\%$ scalp hair coverage at 36 weeks [4].	<b>Inferior</b> to deuruxolitinib in the analysis [2].

## Experimental & Methodological Details

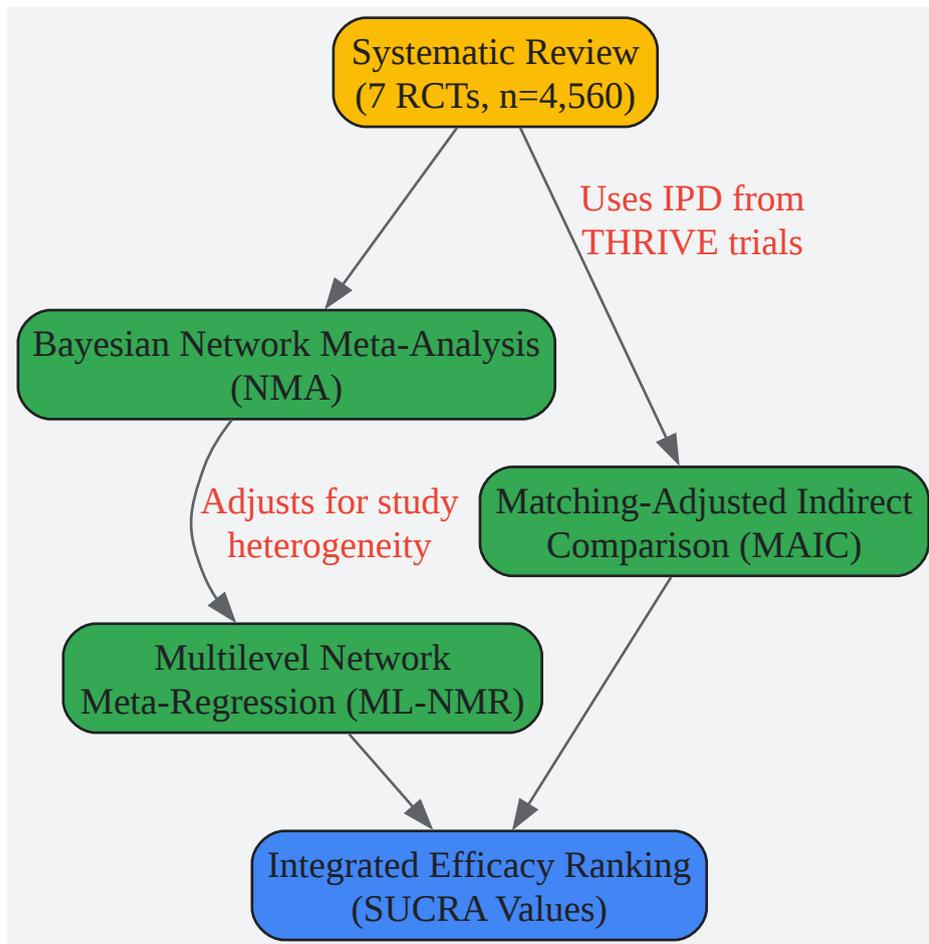
The comparative findings are derived from advanced statistical methodologies designed to estimate relative treatment effects in the absence of head-to-head clinical trials.

### Research Design and Data Sources

- **Objective:** To establish a hierarchy of efficacy among FDA-, EMA-, or MHRA-approved oral JAK inhibitors for severe alopecia areata in adults [2] [5].
- **Eligibility:** Included randomized controlled trials (RCTs) with patients experiencing baseline scalp hair loss and reporting 24-week outcomes on the Severity of Alopecia Tool (SALT) [2] [3].
- **Interventions Analysis Focus:**
  - Baricitinib (2 mg and 4 mg once daily - QD)
  - Ritlecitinib (50 mg QD)
  - **Deuruxolitinib** (8 mg twice daily - BID) [2]
- **Data Pool:** The analysis synthesized data from **7 RCTs involving 4,560 participants** [2] [3].

### Core Analytical Techniques

The study employed two sophisticated indirect comparison techniques to adjust for differences across the included trials. The following diagram illustrates the workflow of this integrated methodological approach.



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- **Bayesian Network Meta-Analysis (NMA):** This method creates a network of evidence from multiple trials to simultaneously compare all treatments. It provides probabilistic results (odds ratios) for the relative efficacy of each treatment compared to others in the network [2] [5].
- **Matching-Adjusted Indirect Comparison (MAIC):** This technique utilizes individual patient-level data (IPD) from one treatment's trials (in this case, **deuruxolitinib**'s THRIVE trials) and re-weights it to match the average baseline characteristics of patients in the comparator trials. This helps to balance the studies and create a more reliable comparison [2]. The MAIC analysis showed significantly higher odds of achieving SALT  $\leq 20$  with **deuruxolitinib** versus both baricitinib 2 mg (**OR = 71.55**) and ritlecitinib (**OR = 18.27**) [2] [3].

## Mechanism of Action and Clinical Context

### JAK-STAT Pathway Inhibition

JAK inhibitors work by targeting the immune-mediated pathway responsible for hair follicle attack in alopecia areata. The following table details the JAK isoform selectivity of each drug, which influences their mechanism [1].

JAK Inhibitor	JAK 1	JAK 2	JAK 3	TYK 2
Deuruxolitinib	++	++	–	–
Baricitinib	++	++	–	–
Ritlecitinib	–	–	++	+
Tofacitinib (off-label)	+	–	++	–

*Inhibition Key: ++ = strong inhibition, += some inhibition, – = no inhibition [1]*

## Critical Safety Profile

All JAK inhibitors approved for alopecia areata carry an **FDA Boxed Warning** for [6] [7]:

- **Serious infections**
- **Increased risk of death**
- **Malignancies** (including lymphoma)
- **Major adverse cardiovascular events (MACE)**
- **Thrombosis**

## Conclusion for Research and Development

This analysis provides the first quantitative synthesis comparing all currently approved JAK inhibitors for severe alopecia areata, indicating that **deuruxolitinib 8 mg BID offers the greatest short-term efficacy at 24 weeks** [3]. However, these results are derived from indirect comparisons and should be considered **exploratory**. They highlight a promising efficacy signal but must be confirmed through future direct head-to-head clinical trials, which are needed to establish long-term effectiveness and safety rankings definitively [2].

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